molecular formula C15H12F3N3 B246872 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine

货号 B246872
分子量: 291.27 g/mol
InChI 键: PADBIPPTRVDGRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[4-(Trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine, also known as TFB-TBOA, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of glutamate transporters, which are responsible for the regulation of glutamate levels in the brain. TFB-TBOA has been studied for its potential applications in neurological disorders, such as epilepsy and stroke.

作用机制

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine selectively inhibits glutamate transporters, which are responsible for the uptake of glutamate from the synapse. Glutamate is a crucial neurotransmitter that is involved in various physiological processes, such as learning and memory. However, excessive glutamate levels can lead to excitotoxicity, which is the process by which neurons are damaged and killed. 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine inhibits glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can be beneficial in certain neurological disorders, such as stroke, where the brain is deprived of oxygen and glucose, leading to a decrease in glutamate levels.
Biochemical and Physiological Effects:
1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has been shown to increase extracellular glutamate levels, leading to an increase in excitatory neurotransmission. This increase in excitatory neurotransmission can have both beneficial and detrimental effects, depending on the context. In neurological disorders such as stroke, where the brain is deprived of oxygen and glucose, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine can increase glutamate levels, leading to an increase in excitatory neurotransmission and potentially improving neuronal survival. However, in other contexts, such as epilepsy, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine can exacerbate seizures by increasing excitatory neurotransmission.

实验室实验的优点和局限性

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has several advantages and limitations for lab experiments. One advantage is its selectivity for glutamate transporters, which allows for the specific modulation of glutamate levels in the brain. However, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has a relatively short half-life, which can limit its effectiveness in certain experiments. Additionally, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine is a relatively new compound, and its long-term effects are not well understood.

未来方向

There are several future directions for the study of 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine. One direction is the development of more potent and selective inhibitors of glutamate transporters. Another direction is the study of 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine in different neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the long-term effects of 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine need to be studied further to determine its safety for clinical use.

合成方法

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine can be synthesized through a multi-step process starting with commercially available materials. The first step involves the reaction of 4-(trifluoromethyl)benzylamine with 2-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the amine intermediate, which is then reacted with 2-bromo-1H-benzimidazole to produce 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine.

科学研究应用

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has been extensively studied for its potential applications in neurological disorders. Glutamate transporters play a crucial role in regulating glutamate levels in the brain, and dysfunction of these transporters has been implicated in various neurological disorders. 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has been shown to selectively inhibit glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can be beneficial in certain neurological disorders, such as stroke, where the brain is deprived of oxygen and glucose, leading to a decrease in glutamate levels.

属性

分子式

C15H12F3N3

分子量

291.27 g/mol

IUPAC 名称

1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine

InChI

InChI=1S/C15H12F3N3/c16-15(17,18)11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20)

InChI 键

PADBIPPTRVDGRZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)N

规范 SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。